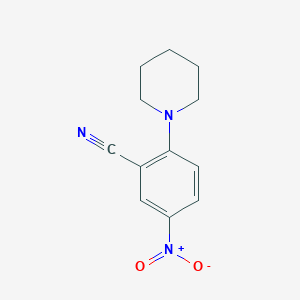

5-Nitro-2-(piperidin-1-yl)benzonitrile

Übersicht

Beschreibung

5-Nitro-2-(piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H13N3O2. It is characterized by the presence of a nitro group and a piperidinyl group attached to a benzonitrile core. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile typically involves the nitration of 2-(piperidin-1-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality for commercial use.

Types of Reactions:

Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 5-Amino-2-(piperidin-1-yl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Nitro-2-(piperidin-1-yl)benzonitrile is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Nitro-2-(piperidin-1-yl)benzonitrile largely depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The piperidinyl group may enhance the compound’s binding affinity to specific molecular targets, influencing its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

2-(Piperidin-1-yl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitro-2-(morpholin-4-yl)benzonitrile: Contains a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.

Uniqueness: 5-Nitro-2-(piperidin-1-yl)benzonitrile is unique due to the combination of the nitro and piperidinyl groups, which confer distinct reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

5-Nitro-2-(piperidin-1-yl)benzonitrile (CAS No. 32188-75-3) is an organic compound characterized by its unique structural features, including a nitro group and a piperidinyl moiety attached to a benzonitrile core. Its molecular formula is CHNO, with a molecular weight of 231.25 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and reactivity with biological targets.

Synthesis

The synthesis of this compound typically involves the nitration of 2-(piperidin-1-yl)benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction must be conducted under controlled conditions to ensure selective nitration at the desired position on the aromatic ring. The compound can also be synthesized via the reduction of 5-nitro-2-(piperidin-1-yl)benzoic acid using sodium borohydride as a reducing agent.

The biological activity of this compound is largely attributed to the reactivity of its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with proteins or nucleic acids, potentially altering their functions. The piperidinyl group may enhance the compound's binding affinity to specific molecular targets, influencing its overall biological activity .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial properties. For instance, nitroaromatic compounds are known for their activity against various bacterial strains, including Mycobacterium tuberculosis. Studies have shown that the presence of a nitro group in the structure enhances antibacterial potency .

Interaction Studies

This compound is being investigated for its interactions with various biomolecules. The compound's ability to form reactive intermediates can lead to significant biological interactions, making it a candidate for further exploration in drug development.

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted comparing this compound with related compounds. These studies suggest that modifications to the piperidine and benzonitrile moieties can significantly influence biological activity. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Piperidin-1-yl)benzonitrile | Lacks nitro group | Less reactive |

| 5-Nitro-2-(morpholin-4-yl)benzonitrile | Contains morpholine instead of piperidine | Altered chemical properties |

| 5-Amino-2-(piperidin-1-yl)benzonitrile | Reduced form of nitro compound | Different biological activities |

This table illustrates how structural variations can lead to different reactivities and potential therapeutic applications.

Case Studies and Research Findings

Case Study: Antituberculosis Activity

A notable study focused on the antituberculosis activity of nitroaromatic compounds similar to this compound. The research highlighted that certain substituted benzyl piperazines exhibited significant activity against M. tuberculosis, suggesting that compounds in this class could be developed as new therapeutic agents .

Research Findings on Mechanism

Further investigations into the mechanism of action revealed that compounds like this compound might inhibit bacterial quorum sensing pathways, leading to reduced virulence in pathogenic bacteria such as Pseudomonas aeruginosa. This inhibition occurs through competitive binding to receptor proteins involved in quorum sensing, thereby blocking downstream signaling pathways essential for virulence factor expression .

Eigenschaften

IUPAC Name |

5-nitro-2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQKJSKHZCXGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406582 | |

| Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32188-75-3 | |

| Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.